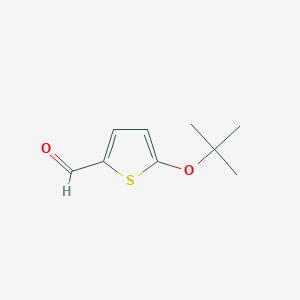

5-tert-Butoxythiophene-2-carbaldehyde

描述

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. Its structural resemblance to benzene (B151609) allows it to act as a bioisostere, often leading to compounds with improved biological activity or modified physicochemical properties. The thiophene nucleus is present in numerous blockbuster drugs, demonstrating its importance in the pharmaceutical industry. Furthermore, the ability of thiophenes to form conductive polymers, such as polythiophene, has cemented their role in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Overview of Substituted Thiophene-2-carbaldehyde (B41791) Derivatives in Academic Research

Within the vast family of thiophene compounds, substituted thiophene-2-carbaldehydes are particularly valuable intermediates. The aldehyde group at the 2-position serves as a versatile chemical handle for a wide array of transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. Academic research has extensively explored derivatives such as 5-bromothiophene-2-carbaldehyde, which is a key precursor for introducing various functionalities at the 5-position through cross-coupling reactions. guidechem.com Similarly, other derivatives bearing alkyl, aryl, or nitro groups have been synthesized and studied for their unique chemical reactivity and potential applications in creating complex molecular architectures. nih.gov

Rationale for Advanced Investigation of 5-tert-Butoxythiophene-2-carbaldehyde

The introduction of a tert-butoxy (B1229062) group at the 5-position of the thiophene-2-carbaldehyde scaffold is of significant interest for several reasons. The bulky tert-butyl group can impart increased solubility in organic solvents and can influence the solid-state packing of derivative molecules, which is a critical factor in the performance of organic electronic materials. Additionally, the tert-butoxy group is an electron-donating group, which can modulate the electronic properties of the thiophene ring, affecting its reactivity and the photophysical properties of its derivatives. While detailed research findings on this compound are not yet widely published, its potential as a building block in the synthesis of novel organic materials and biologically active compounds provides a strong rationale for its further investigation. The exploration of its synthetic pathways, chemical properties, and potential applications is a logical and promising direction for future research in heterocyclic chemistry.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

86052-35-9 |

|---|---|

分子式 |

C9H12O2S |

分子量 |

184.26 g/mol |

IUPAC 名称 |

5-[(2-methylpropan-2-yl)oxy]thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)11-8-5-4-7(6-10)12-8/h4-6H,1-3H3 |

InChI 键 |

YBDIITZERKHFOB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC1=CC=C(S1)C=O |

产品来源 |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Tert Butoxythiophene 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is a key site of reactivity in 5-tert-butoxythiophene-2-carbaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by a wide variety of nucleophiles, and it can readily participate in oxidation, reduction, and condensation reactions.

The carbon-oxygen double bond of the aldehyde group is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), resulting in an intermediate alkoxide. youtube.com This alkoxide is then typically protonated during workup to yield the final alcohol product. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and cyanide ions, can participate in this reaction, providing a versatile method for forming new carbon-carbon bonds at the former carbonyl carbon. masterorganicchemistry.com The rate and reversibility of the addition are influenced by the strength of the nucleophile and the stability of the resulting product. masterorganicchemistry.com

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-tert-butoxythiophene-2-carboxylic acid. This transformation is a common and synthetically useful reaction for aldehydes. Various oxidizing agents can be employed to achieve this conversion, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder, more selective reagents. The choice of oxidant allows for compatibility with other functional groups that may be present in the molecule. This pathway is crucial for the synthesis of thiophene-based carboxylic acids, which are important precursors for pharmaceuticals and materials.

The aldehyde can be reduced to the corresponding primary alcohol, (5-tert-butoxythiophen-2-yl)methanol. A common and highly effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com This is typically followed by a workup step with a protic solvent (like water or ethanol) to protonate the intermediate alkoxide, yielding the primary alcohol. masterorganicchemistry.com Sodium borohydride is a selective reducing agent that reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or amides, making it a convenient choice for this transformation. youtube.com This reduction was successfully applied to 3,5-dibromo-2-thiophenecarboxaldehyde, a related substrate, which was reduced to the corresponding methanol (B129727) derivative in excellent yield using NaBH₄. mdpi.com

Table 1: Representative Reduction of a Thiophene (B33073) Carbaldehyde This table is based on the reduction of a similar compound, as specific data for this compound was not available in the provided search results.

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-dibromo-2-thiophenecarboxaldehyde | NaBH₄ | Not Specified | (3,5-dibromothiophen-2-yl)methanol | 78% | mdpi.com |

The aldehyde group readily undergoes condensation reactions with nucleophiles, typically involving the loss of a water molecule.

Chalcone Formation: Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation. journaljpri.comjchemrev.com This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. jetir.org In this context, this compound would react with a substituted acetophenone (B1666503) in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), dissolved in a protic solvent like ethanol. nih.govnih.gov The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. jchemrev.com Thiophene-based chalcones are of significant interest due to their diverse biological activities. journaljpri.com

Table 2: General Conditions for Claisen-Schmidt Chalcone Synthesis This table outlines typical conditions for the reaction, as demonstrated with related thiophene aldehydes.

| Aldehyde | Ketone | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Thiophene-3-carbaldehyde | Substituted Acetophenone | 50% KOH | Ethanol | 1-(Aryl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.gov |

| Thiophene-2-carbaldehyde (B41791) | Substituted Acetophenone | NaOH | Not Specified | 1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-one | journaljpri.com |

Hydrazone Formation: Hydrazones are formed through the reaction of an aldehyde with a hydrazine (B178648) derivative. organic-chemistry.org The reaction of this compound with hydrazine (H₂NNH₂) or substituted hydrazines (e.g., nicotinic hydrazide) typically occurs under mildly acidic conditions. ikm.org.my The acid catalyzes the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the stable C=N double bond of the hydrazone. This reaction is a reliable method for synthesizing thiophene-containing hydrazones, which are valuable as ligands in coordination chemistry and as intermediates in the synthesis of other heterocyclic compounds. ikm.org.my

Electrophilic Aromatic Substitution on the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this substitution on this compound are governed by the electronic effects of the two substituents. The tert-butoxy (B1229062) group at the C5 position is a strong electron-donating group, which activates the ring towards electrophilic attack. Conversely, the aldehyde group at the C2 position is an electron-withdrawing group and deactivates the ring.

In thiophene systems, electrophilic attack preferentially occurs at the C5 position. Since this position is already substituted, the directing influence of the existing groups determines the site of the next substitution. The powerful activating and ortho-, para-directing nature of the C5-tert-butoxy group strongly favors substitution at the adjacent C4 position. The deactivating C2-aldehyde group also directs incoming electrophiles to the C4 position (meta to itself). Therefore, the combined directing effects of both substituents strongly favor electrophilic substitution at the C4 position of the thiophene ring.

Halogenation is a classic example of electrophilic aromatic substitution. For an activated substrate like this compound, halogenation can often be achieved under mild conditions. Research on the closely related 5-phenylthiophene-2-carbaldehyde (B91291) has shown that bromination with molecular bromine (Br₂) in chloroform (B151607) proceeds smoothly to yield the 4-bromo derivative as the major product. bg.ac.rs This reaction proceeds via the formation of a cationic intermediate (an arenium ion or σ-complex) at the C4 position, which is stabilized by the electron-donating substituent at C5. bg.ac.rs Subsequent loss of a proton restores the aromaticity of the thiophene ring and yields the halogenated product. This method provides an effective route to introduce a halogen atom at a specific position on the thiophene ring, which can then be used for further synthetic modifications, such as cross-coupling reactions. bg.ac.rs

Table 3: Representative Halogenation of a Substituted Thiophene Carbaldehyde This table is based on the bromination of a structurally similar compound.

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-phenylthiophene-2-carbaldehyde | Bromine (Br₂) | Chloroform | 4-bromo-5-phenylthiophene-2-carbaldehyde | 52% | bg.ac.rs |

Nitration and Sulfonation Reactions

Electrophilic substitution reactions, such as nitration and sulfonation, on the this compound ring are directed by the combined electronic effects of the tert-butoxy and carbaldehyde substituents. The tert-butoxy group is a strong activating group and an ortho-, para-director due to the lone pairs on the oxygen atom that can be donated to the thiophene ring through resonance. Conversely, the carbaldehyde group is a deactivating group and a meta-director due to its electron-withdrawing nature.

In the case of this compound, the positions ortho and para to the strongly activating tert-butoxy group are C4 and C3, respectively. The position meta to the deactivating carbaldehyde group is C4. Therefore, both substituents direct incoming electrophiles to the C4 position. The C3 position is also activated by the tert-butoxy group, but to a lesser extent than the C4 position which benefits from the directing influence of both groups. Consequently, electrophilic substitution is expected to occur predominantly at the C4 position.

Nitration: The nitration of this compound would likely proceed by treatment with a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The expected major product would be 4-nitro-5-tert-butoxythiophene-2-carbaldehyde.

Sulfonation: Similarly, sulfonation can be achieved using fuming sulfuric acid or sulfur trioxide in an appropriate solvent. The anticipated product is 5-tert-butoxy-2-formylthiophene-4-sulfonic acid.

Metal-Catalyzed Cross-Coupling Reactions at the Thiophene Core

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds at the thiophene core, enabling the synthesis of a wide array of derivatives. To facilitate these reactions, the thiophene ring must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate, or converted into an organometallic reagent.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. For this compound, this can be achieved by first halogenating the thiophene ring, for instance at the C4 position, to yield 4-bromo-5-tert-butoxythiophene-2-carbaldehyde. This halo-derivative can then be coupled with a variety of aryl or vinyl boronic acids or their esters.

A general reaction scheme for the Suzuki-Miyaura coupling of a halogenated this compound derivative is as follows:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives This table is illustrative and based on general procedures for thiophene derivatives, as specific examples for this compound are not detailed in the provided search results.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | Arylboronic acids | General knowledge |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 90-110 | Heteroarylboronic acids | General knowledge |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 100 | Alkenylboronic acids | General knowledge |

Stille Coupling and Other Organometallic Strategies

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide catalyzed by a palladium complex. This method offers an alternative route for C-C bond formation. In this scenario, this compound can be converted into an organostannane derivative, for example, by lithiation followed by quenching with a trialkyltin chloride. This organotin reagent can then be coupled with various organic halides.

Alternatively, a halogenated derivative of this compound can be coupled with an organostannane. The Stille reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.

Table 2: General Conditions for Stille Coupling of Thiophene Derivatives This table is illustrative and based on general procedures for thiophene derivatives, as specific examples for this compound are not detailed in the provided search results.

| Catalyst | Ligand (if any) | Solvent | Temperature (°C) | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Toluene or DMF | 80-110 | Aryl and vinyl halides | General knowledge |

| Pd₂(dba)₃ | P(o-tol)₃ or AsPh₃ | Toluene or Dioxane | 100-120 | Heteroaryl halides | General knowledge |

Other organometallic strategies that could be employed for the derivatization of the thiophene core include Negishi coupling (using organozinc reagents) and Hiyama coupling (using organosilicon reagents).

Influence of the tert-Butoxy Group on Molecular Reactivity and Regioselectivity

Electronic Effects: The oxygen atom of the tert-butoxy group possesses lone pairs of electrons that can be delocalized into the thiophene ring through a +M (mesomeric) effect. This electron donation increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene. This activating effect is most pronounced at the positions ortho (C4) and para (C3) to the tert-butoxy group.

Steric Effects: The tert-butyl group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of reagents to the adjacent C4 position. However, in many electrophilic substitution reactions, the electronic directing effect towards the C4 position is strong enough to overcome this steric hindrance. In cross-coupling reactions, the steric bulk of the tert-butoxy group might influence the choice of catalyst and ligand to achieve optimal yields.

Combined Influence on Regioselectivity: In electrophilic substitution reactions, the strong activating and ortho, para-directing effect of the tert-butoxy group, combined with the meta-directing effect of the carbaldehyde group, strongly favors substitution at the C4 position. This convergence of directing effects makes the C4 position the most nucleophilic and accessible site for electrophiles.

For metal-catalyzed cross-coupling reactions, functionalization is typically directed by the position of a pre-installed leaving group. However, in direct C-H activation reactions, the inherent reactivity of the C-H bonds is crucial. The electron-donating nature of the tert-butoxy group would activate the C4-H bond, making it a potential site for direct functionalization, assuming the directing group can be overcome or is not a factor in the chosen methodology.

Advanced Applications and Material Science Orientations Involving 5 Tert Butoxythiophene 2 Carbaldehyde

5-tert-Butoxythiophene-2-carbaldehyde as a Versatile Building Block in Complex Organic Synthesis

The aldehyde group at the 2-position of the thiophene (B33073) ring is a versatile functional handle for a wide array of chemical transformations, while the tert-butoxy (B1229062) group at the 5-position acts as a sterically bulky, electron-donating group that can influence the regioselectivity of reactions and modify the electronic properties of the resulting molecules. This dual functionality makes it a sought-after building block in synthetic organic chemistry.

Thiophene aldehydes are established precursors for the synthesis of more complex heterocyclic structures. rroij.com The reactivity of the aldehyde group allows for its participation in various cyclization reactions to form fused-ring systems or to append other heterocyclic moieties. For instance, thiophene-based aldehydes can be used to construct thienothiophenes, which are important scaffolds in materials science. mdpi.com Classic synthetic methods like the Paal-Knorr synthesis, which involves reacting 1,4-dicarbonyl compounds with sulfurizing agents, highlight the foundational role of carbonyl-containing precursors in building thiophene rings themselves. rroij.com By starting with a pre-functionalized thiophene like this compound, chemists can employ reactions such as condensations and multi-component reactions to access a variety of thienyl-containing heterocyclic compounds.

The role of thiophene carbaldehydes as intermediates is crucial in multi-step syntheses. mdpi.com They are frequently employed in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to produce aryl-substituted thiophenes. nih.gov In a typical sequence, a bromo-thiophene carbaldehyde can be coupled with various arylboronic acids or esters to generate a library of functional molecules. nih.govmdpi.com The aldehyde group can then be further modified, for example, through reduction to an alcohol, oxidation to a carboxylic acid, or conversion into an imine, olefin, or alkyne. This sequential reactivity allows for the construction of elaborate molecules with tailored properties for applications in pharmaceuticals and materials science. mdpi.comrsc.orgchemrxiv.org The tert-butoxy group can be retained as a solubilizing or electronically-tuning feature, or it can be cleaved under acidic conditions to reveal a hydroxyl group for further functionalization.

Application in Conjugated Polymers and Organic Electronics

Thiophene and its derivatives are cornerstone materials in the field of organic electronics due to their excellent environmental and thermal stability and their intriguing electronic and optical properties. journalskuwait.org Polythiophenes, which are polymers composed of repeating thiophene units, are particularly important as conducting polymers. The aldehyde functionality on thiophene monomers, such as in this compound, allows for the synthesis of functional polymers where the aldehyde group can be used for post-polymerization modification or to influence the polymer's final properties. While some aldehyde-functionalized thiophenes can be difficult to polymerize directly, they can be incorporated into larger, more easily polymerizable monomers. acs.org

The polymerization of thiophene derivatives can be achieved through several methods, primarily chemical and electrochemical oxidation, which couple the monomer units at their 2- and 5-positions to form a conjugated backbone. tandfonline.comtandfonline.com The choice of polymerization technique significantly influences the resulting polymer's properties, such as molecular weight, regioregularity, morphology, and conductivity. tandfonline.comnih.gov

Chemical oxidative polymerization is a widely used method for synthesizing bulk quantities of polythiophenes. nih.gov This technique typically involves treating the thiophene monomer with an oxidizing agent, such as iron(III) chloride (FeCl₃), in an appropriate solvent. tandfonline.comresearchgate.net The reaction proceeds through the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. researchgate.net The properties of the resulting polymer can be tuned by varying reaction conditions like the oxidant-to-monomer ratio, solvent, and temperature. nih.govresearchgate.net For instance, the polymerization of thiophene-2-carbaldehyde (B41791) has been successfully achieved using hydrochloric acid as a catalyst in an alcohol solvent, yielding a dark, insoluble powder composed of spherical nanoparticles. journalskuwait.orgresearchgate.net

Table 1: Overview of Chemical Oxidative Polymerization of a Thiophene-2-carbaldehyde Derivative

| Parameter | Details | Reference |

| Monomer | Thiophene-2-carbaldehyde | journalskuwait.org |

| Method | Acid Catalysis | journalskuwait.org |

| Catalyst/Solvent | Hydrochloric Acid / Methanol (B129727) | journalskuwait.org |

| Reaction Time | 48 hours at room temperature | journalskuwait.org |

| Product | Poly(thiophene-2-carbaldehyde) | journalskuwait.org |

| Morphology | Dark greenish-black powder; spherical particles with rough surface | journalskuwait.org |

Electrochemical polymerization offers a high degree of control over the polymer film's growth, thickness, and morphology directly on an electrode surface. winona.eduresearchgate.net In this method, a potential is applied to an electrode immersed in a solution containing the thiophene monomer and an electrolyte. dtic.mil The monomer is oxidized at the electrode surface, generating radical cations that polymerize and deposit onto the electrode as a conductive film. winona.edudtic.mil The quality and properties of the electropolymerized film are highly dependent on parameters such as the applied potential, solvent, electrolyte, and monomer concentration. tandfonline.comresearchgate.net This technique is particularly valuable for fabricating electronic devices where a thin, uniform polymer film is required. winona.edu While some simple thiophene aldehydes have proven difficult to electropolymerize, derivatives with lower oxidation potentials can be successfully polymerized using this method. acs.org

Table 2: Key Factors in Electrochemical Polymerization of Thiophenes

| Factor | Influence on Polymer Properties | Reference |

| Applied Potential | Affects polymerization rate and can lead to side reactions or over-oxidation if too high. | dtic.mil |

| Solvent/Electrolyte | Influences the conductivity, morphology, and quality of the resulting polymer film. | tandfonline.com |

| Monomer Structure | The monomer's oxidation potential and substituent groups determine the ease of polymerization and the polymer's final characteristics. | tandfonline.com |

| Working Electrode | The substrate material on which the polymer film is deposited. | winona.edu |

Polymerization Strategies Involving Thiophene-2-carbaldehyde Derivatives

Organometallic Polycondensation Methods (e.g., Ni- and Pd-catalyzed)

Organometallic polycondensation is a important technique for the synthesis of conjugated polymers, which are the backbone of many advanced electronic materials. Nickel- and palladium-catalyzed cross-coupling reactions are particularly effective for the polymerization of thiophene derivatives. These methods allow for precise control over the polymer's structure, leading to materials with desired electronic and physical properties.

While specific studies on the Ni- and Pd-catalyzed polycondensation of this compound are not extensively documented in publicly available literature, the general principles of these reactions are well-established for similar thiophene monomers. The tert-butoxy group in the 5-position can influence the polymerization process by affecting the monomer's reactivity and the resulting polymer's solubility. The carbaldehyde group at the 2-position offers a site for further functionalization, which can be used to tune the final properties of the polymer.

The typical process involves the use of a dihalo-thiophene monomer which, in the case of a polymer derived from this compound, would require a second reactive site for polymerization. The polymerization would then proceed via mechanisms like Kumada, Stille, Suzuki, or Hiyama coupling reactions. The choice of catalyst (Nickel or Palladium) and ligands can significantly impact the polymer's molecular weight, regioregularity, and ultimately its performance in electronic devices.

Development of Organic Semiconductors and Conductive Materials

Thiophene-based polymers are at the forefront of research in organic semiconductors due to their excellent charge transport properties and environmental stability. Poly(thiophene)s and their derivatives are integral components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The general characteristics of thiophene-based conductive polymers are summarized in the table below:

| Property | Typical Range for Thiophene-Based Polymers |

| Band Gap | 1.5 - 2.5 eV |

| Conductivity (doped) | 10⁻⁵ to 10³ S/cm |

| Mobility | 10⁻⁵ to 1 cm²/Vs |

It is anticipated that a polymer derived from this compound would exhibit properties within these ranges, with the specific values being dependent on the polymerization method, molecular weight, and any subsequent processing.

Thiophene-based Molecular Actuators and Responsive Materials

Molecular actuators are materials that can change their shape or size in response to an external stimulus, such as an electrical potential. Thiophene-based conducting polymers are promising candidates for such applications due to their ability to undergo reversible volume changes upon electrochemical doping and de-doping. This actuation is driven by the insertion and expulsion of ions from an electrolyte to balance the charge in the polymer backbone.

Role in Corrosion Inhibition Mechanisms

Thiophene derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their inhibitory action is attributed to the presence of the sulfur atom in the thiophene ring, which can coordinate with metal surfaces, as well as the pi-electron system that facilitates adsorption.

While direct studies on this compound as a corrosion inhibitor are scarce, research on its derivative, this compound phenylhydrazone (TBCP), has demonstrated significant corrosion inhibition properties. researchgate.net

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir, Temkin Isotherms)

The primary step in corrosion inhibition by organic molecules is their adsorption onto the metal surface, forming a protective barrier. The nature of this adsorption can be described by various isotherms, with the Langmuir and Temkin isotherms being commonly used for thiophene derivatives.

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Temkin isotherm accounts for interactions between the adsorbed molecules. For thiophene derivatives, the adsorption process is often found to fit the Langmuir model well, indicating the formation of a monolayer of inhibitor molecules on the metal surface. In the case of this compound phenylhydrazone (TBCP), its adsorption on a steel surface has been reported to follow the Langmuir adsorption isotherm. researchgate.net This suggests a strong and uniform interaction of the inhibitor with the metal.

Cathodic Inhibition Properties of Thiophene-based Derivatives

Corrosion is an electrochemical process involving both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. Corrosion inhibitors can affect one or both of these processes. Thiophene derivatives can act as cathodic, anodic, or mixed-type inhibitors.

Table: Inhibition Efficiency of TBCP

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|

Surface Interactions and Protective Layer Formation

The protective action of thiophene-based inhibitors is due to the formation of a stable and adherent film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The interaction between the inhibitor and the metal surface can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding).

For thiophene derivatives, the presence of the sulfur atom with its lone pair of electrons, along with the pi-electrons of the aromatic ring, facilitates strong adsorption onto the metal surface. The formation of coordinate bonds between the sulfur atom and the vacant d-orbitals of iron is a key aspect of the chemisorption process. The bulky tert-butoxy group and the phenylhydrazone moiety in TBCP would further contribute to the surface coverage, enhancing the protective nature of the adsorbed layer.

Computational and Theoretical Investigations of 5 Tert Butoxythiophene 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of thiophene (B33073) derivatives. These methods are used to model the behavior of electrons within a molecule, which governs its structure, stability, and reactivity. mdpi.com

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. mdpi.comnih.gov It is widely applied to study thiophene derivatives to understand their geometry, electronic distribution, and reactivity. researchgate.net DFT calculations have been successfully used to determine the optimized molecular structures, vibrational frequencies, and electronic characteristics of various compounds in the thiophene family, such as thiophene-2-carboxamide and 2-thiophene carboxylic acid thiourea (B124793) derivatives. mdpi.comnih.gov While these studies establish the utility of DFT for this class of compounds, specific peer-reviewed DFT investigations detailing the electronic structure of 5-tert-butoxythiophene-2-carbaldehyde were not available in the searched literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comwikipedia.org A smaller gap generally implies higher reactivity and easier electronic excitation. wikipedia.org

Computational studies on related thiophene derivatives have provided insights into their FMOs. For instance, DFT studies on certain thiophene-2-carboxamide derivatives have reported HOMO-LUMO energy gaps in the range of 3.83 to 5.031 eV. nih.gov These values indicate significant stability. nih.govmdpi.com Specific calculated HOMO and LUMO energy values for this compound are not available in the reviewed literature.

Below is a table showing HOMO-LUMO gap data for related thiophene compounds to provide context.

| Compound Class | Reported HOMO-LUMO Gap (ΔE) in eV | Reference |

|---|---|---|

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | 5.031 | nih.gov |

| Thiophene-thiadiazole hybrid derivatives | 3.83 - 4.18 | nih.gov |

| Thiophene sulfonamide derivatives | 3.44 - 4.65 | mdpi.com |

| This compound | Data not available in reviewed literature | N/A |

Prediction of Electronic Excitation Energies and Ionization Potentials

Theoretical methods are crucial for predicting the electronic excitation energies and ionization potentials of molecules. These parameters are vital for understanding a material's behavior in optoelectronic applications. researchgate.netias.ac.in High-level ab initio calculations have been performed on the parent molecule, thiophene, to assign its photoabsorption spectrum and understand its low-lying π → π* and π → σ* transitions. researchgate.net

Electron propagator theory (EPT) has also been used to accurately calculate the vertical ionization energies of thiophene and its derivatives, providing clarity on experimental photoelectron spectra. ias.ac.in For thiophene oligomers, DFT calculations have shown that ionization potentials are around 6.5–7.0 eV, which is relevant for their use in photovoltaic applications. researchgate.net While these methods are applicable to this compound, specific predicted values for its excitation energies and ionization potentials have not been reported in the searched scientific literature.

| Compound | Property | Calculated Value (eV) | Reference |

|---|---|---|---|

| Thiophene Oligomers | Ionization Potential | ~6.5 - 7.0 | researchgate.net |

| Thiophene | Vertical Excitation Energy (Lowest bright state) | ~5.6 - 6.1 | acs.org |

| This compound | Excitation Energy / Ionization Potential | Data not available in reviewed literature | N/A |

Partial π-Charge Distribution Analysis

Partial π-charge distribution analysis is a theoretical tool used to map the electron density across the π-conjugated framework of a molecule. This analysis helps in identifying electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack. Understanding the charge distribution is essential for predicting the reactivity and intermolecular interactions of conjugated molecules like thiophene derivatives. Although this analysis is a standard output of electronic structure calculations, specific studies detailing the partial π-charge distribution for this compound are not available in the surveyed literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational flexibility of atoms and molecules.

Conformational Analysis

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The conformation of a molecule can significantly influence its physical properties and biological activity. For molecules with flexible side groups, such as the tert-butoxy (B1229062) group in this compound, multiple low-energy conformations may exist. DFT and other computational methods are commonly employed to optimize molecular geometries and determine the relative energies of different conformers. researchgate.net However, a specific conformational analysis for this compound has not been detailed in the reviewed scientific literature.

Adsorption Behavior at Interfaces (e.g., Metal Surfaces for Corrosion)

Computational studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide significant insights into the adsorption behavior of thiophene derivatives on metal surfaces, which is crucial for applications such as corrosion inhibition. The adsorption of molecules like this compound on surfaces such as iron is predicated on the electronic structure of the inhibitor and its interaction with the metal's d-orbitals.

MD simulations show that thiophene derivatives tend to adsorb in a flat, parallel orientation on the metal surface (e.g., Fe(110)). frontiersin.orgmdpi.com This parallel arrangement maximizes the contact area and enhances the interaction between the molecule's π-system and the vacant d-orbitals of the iron atoms. researchgate.net The presence of sulfur and oxygen atoms in this compound provides active sites for chemical bonding with the surface. The sulfur heteroatom in the thiophene ring and the oxygen atoms in the carbaldehyde and tert-butoxy groups can donate lone pair electrons to the metal, forming coordinate bonds that strengthen the adsorption. frontiersin.org

Quantum chemical calculations are used to determine parameters that predict adsorption strength. A high value for the highest occupied molecular orbital (EHOMO) energy indicates a greater tendency for the molecule to donate electrons to the metal surface, while a low value for the lowest unoccupied molecular orbital (ELUMO) energy suggests a capacity to accept electrons from the metal. frontiersin.org The interaction is further stabilized by retro-donation from the filled d-orbitals of the metal to the antibonding orbitals of the molecule. This electron exchange creates a strong, stable inhibitor film. The binding energy, which is the negative of the adsorption energy, quantifies the strength of this interaction; higher binding energies correspond to more effective corrosion inhibition. frontiersin.org The bulky tert-butoxy group may influence the packing of the molecules on the surface, potentially creating a more compact and robust protective layer.

Intermolecular Interactions in Polymeric Systems

The incorporation of this compound or similar units into polymeric systems is of interest for developing functional materials with specific electronic and optical properties. researchgate.netresearchgate.net Theoretical studies are essential for understanding the intermolecular interactions that govern the morphology and performance of these materials. In π-conjugated polymers like polythiophene, the arrangement of polymer chains significantly affects charge transport and optical properties. researchgate.net

Computational modeling of oligothiophenes provides insight into the structural and electronic properties of the corresponding polymers. mdpi.com The introduction of a bulky tert-butoxy substituent has a profound steric effect. It can influence the planarity of the polymer backbone by inducing torsion between adjacent thiophene units. While a planar conformation is generally favorable for π-orbital overlap and charge mobility, steric hindrance from large substituents can disrupt this planarity. chemrxiv.orgchemrxiv.org However, these groups can also prevent excessive chain aggregation and improve the solubility of the polymer, which is beneficial for processing. rsc.org

The polar carbaldehyde group introduces dipole-dipole interactions, which can influence the local ordering and packing of polymer chains. Theoretical models can quantify the energetics of these intermolecular forces, including van der Waals interactions and electrostatic interactions. These forces play a critical role in the self-assembly of polymer chains into ordered domains, which are crucial for the performance of electronic devices. researchgate.net The interplay between the steric repulsion of the tert-butoxy groups and the attractive forces from the polar aldehyde and the π-conjugated backbone determines the final solid-state morphology. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its functional properties, such as corrosion inhibition efficiency. In the context of corrosion inhibitors, QSAR models often rely on quantum chemical parameters calculated through DFT to predict their performance. frontiersin.org These parameters describe the electronic properties and reactivity of the molecule.

Correlation of Electronic Parameters with Functional Properties

For thiophene derivatives acting as corrosion inhibitors, several electronic parameters have been shown to correlate strongly with their inhibition efficiency. frontiersin.orgresearchgate.net These correlations provide a theoretical basis for designing new, more effective inhibitors.

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value is associated with a greater ability of a molecule to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption and better inhibition efficiency. frontiersin.orgljast.ly

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value indicates a greater ability to accept electrons from the metal, facilitating back-donation and strengthening the inhibitor-metal bond. frontiersin.org

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with increased inhibition efficiency as the molecule can interact more readily with the metal surface. ljast.lymdpi.com

Dipole Moment (μ): A higher dipole moment can increase the adhesion of a molecule to a metal surface through dipole-dipole interactions, although its correlation with inhibition efficiency is not always linear.

Chemical Hardness (η) and Softness (σ): Hardness is a measure of resistance to charge transfer, while softness is its reciprocal. Soft molecules (low η, high σ) are generally more reactive and tend to be better corrosion inhibitors because they can easily donate electrons to the metal surface. frontiersin.orgresearchgate.net

Electronegativity (χ) and Fraction of Electrons Transferred (ΔN): These parameters quantify the tendency of a molecule to attract electrons and the number of electrons transferred between the inhibitor and the metal, respectively. A positive ΔN value indicates electron donation from the inhibitor to the metal, which is a key mechanism for corrosion protection. frontiersin.org

The following table summarizes these key quantum chemical descriptors and their typical correlation with corrosion inhibition properties.

| Parameter | Symbol | Description | Correlation with Inhibition Efficiency |

| Energy of HOMO | EHOMO | Electron-donating ability | Increases with higher EHOMO |

| Energy of LUMO | ELUMO | Electron-accepting ability | Increases with lower ELUMO |

| Energy Gap | ΔE | Molecular reactivity | Increases with lower ΔE |

| Chemical Hardness | η | Resistance to charge transfer | Decreases with higher η |

| Global Softness | σ | Propensity for charge transfer | Increases with higher σ |

| Electronegativity | χ | Electron-attracting tendency | Varies; related to electron transfer |

| Dipole Moment | μ | Molecular polarity | Generally increases with higher μ |

| Electrons Transferred | ΔN | Net charge transfer to metal | Increases with higher ΔN |

This interactive table is based on principles derived from multiple computational studies on corrosion inhibitors. frontiersin.orgljast.lymdpi.com

Spectroscopic Property Predictions and Correlations (e.g., IR, NMR, UV-Vis)

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. DFT and Time-Dependent DFT (TD-DFT) methods are commonly used to compute vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.govglobalresearchonline.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. mdpi.com For this compound, key predicted vibrations include:

C=O Stretch: The aldehyde carbonyl group is predicted to have a strong stretching vibration, typically calculated in the range of 1650-1675 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations from the thiophene ring are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the tert-butyl group appear around 2950-2850 cm⁻¹. scielo.org.za

C-O Stretch: The C-O stretching vibrations from the ether linkage of the tert-butoxy group are predicted in the 1250-1050 cm⁻¹ range.

Thiophene Ring Vibrations: Characteristic ring stretching and bending vibrations are expected throughout the fingerprint region (below 1500 cm⁻¹). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. globalresearchonline.net

¹H NMR: Predictions would show distinct signals for the aldehyde proton (~9.8-10.0 ppm), the two protons on the thiophene ring (in the aromatic region, ~7.0-8.0 ppm), and a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3-1.5 ppm). semanticscholar.orgmdpi.com

¹³C NMR: Key predicted signals include the aldehyde carbonyl carbon (~180-190 ppm), the carbons of the thiophene ring (typically ~120-150 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~30 ppm). semanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra, which arise from transitions between molecular orbitals. globalresearchonline.net For a conjugated system like this thiophene derivative, the main absorption bands in the UV-Vis spectrum are typically due to π → π* transitions. The presence of the electron-donating tert-butoxy group and the electron-withdrawing carbaldehyde group can lead to intramolecular charge transfer, resulting in absorption bands at longer wavelengths (a red shift) compared to unsubstituted thiophene. nih.govglobalresearchonline.net Calculations for similar substituted thiophenes show major absorption peaks above 300 nm. globalresearchonline.netjchps.com

The table below provides a summary of expected spectroscopic data based on computational predictions for analogous structures.

| Spectroscopy | Feature | Predicted Range / Value | Notes |

| IR | Aldehyde C=O Stretch | 1650 - 1675 cm⁻¹ | Strong intensity band. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Medium to weak intensity. | |

| Aliphatic C-H Stretch | 2850 - 2950 cm⁻¹ | From tert-butyl group. scielo.org.za | |

| ¹H NMR | Aldehyde Proton (-CHO) | 9.8 - 10.0 ppm | Singlet. semanticscholar.org |

| Thiophene Protons | 7.0 - 8.0 ppm | Doublets. | |

| tert-Butyl Protons | 1.3 - 1.5 ppm | Singlet (9H). | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | 180 - 190 ppm | |

| Thiophene Carbons | 120 - 150 ppm | Multiple signals. | |

| UV-Vis | π → π* Transition | > 300 nm | Main absorption band. globalresearchonline.net |

This interactive table summarizes predicted spectroscopic data based on theoretical calculations for structurally similar thiophene derivatives. globalresearchonline.netresearchgate.netscielo.org.zasemanticscholar.org

Conclusion and Future Research Directions

Summary of Key Findings Pertaining to 5-tert-Butoxythiophene-2-carbaldehyde

While dedicated research solely focused on this compound is still expanding, its chemical behavior and potential can be largely inferred from the extensive studies on analogous substituted thiophene-2-carbaldehydes. The presence of the electron-donating tert-butoxy (B1229062) group at the 5-position is expected to significantly influence the electronic properties of the thiophene (B33073) ring, enhancing its electron density. This, in turn, affects the reactivity of the carbaldehyde group and the aromatic core.

The aldehyde functionality serves as a key synthetic handle, allowing for a variety of chemical transformations. These include, but are not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions to form Schiff bases, imines, and carbon-carbon double bonds. Such transformations are fundamental in the synthesis of more complex molecular architectures.

Spectroscopic characterization is crucial for the identification and analysis of this compound. While specific data for this compound is not widely published, the expected spectral properties can be predicted based on data from similar compounds like thiophene-2-carbaldehyde (B41791) and its derivatives. rsc.orgspectrabase.com

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Signals |

| ¹H NMR | Signals corresponding to the aldehydic proton (downfield), protons on the thiophene ring, and the tert-butyl group protons (upfield). |

| ¹³C NMR | Resonances for the carbonyl carbon (highly downfield), carbons of the thiophene ring (aromatic region), and the carbons of the tert-butoxy group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the aromatic and aliphatic protons, and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Emerging Synthetic Challenges and Opportunities for Thiophene Functionalization

The synthesis and functionalization of thiophene derivatives present both challenges and opportunities for organic chemists. Traditional methods for introducing substituents onto the thiophene ring often require harsh reaction conditions and can suffer from a lack of regioselectivity. However, recent years have seen the development of more sophisticated and efficient synthetic strategies.

A significant area of advancement is the direct C-H functionalization of thiophenes. nih.govacs.orgresearchgate.netacs.orgmdpi.com This approach avoids the need for pre-functionalized starting materials, such as halogenated thiophenes, making the synthesis more atom-economical and environmentally friendly. Catalytic systems based on transition metals like palladium and ruthenium have shown great promise in mediating these transformations, allowing for the introduction of a wide range of functional groups with high selectivity. mdpi.comnih.gov

Despite these advances, challenges remain, particularly in achieving regioselective functionalization at specific positions of the thiophene ring, especially in the presence of multiple directing groups. The development of novel catalysts and a deeper understanding of the reaction mechanisms are crucial to overcoming these hurdles. The bulky tert-butoxy group in this compound can exert a significant steric influence, which could be exploited to direct the regioselectivity of further functionalization reactions.

Novel Applications and Design Principles for Thiophene-based Advanced Materials

Thiophene-containing molecules are at the forefront of research into advanced organic materials due to their excellent electronic and optical properties. researchgate.net The ability to tune these properties through chemical modification makes them ideal candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.orgrsc.orgbeilstein-journals.org

The design of novel thiophene-based materials is guided by several key principles. The extent of π-conjugation along the molecular backbone is a primary determinant of the material's electronic properties, such as its HOMO/LUMO energy levels and bandgap. The introduction of electron-donating or electron-withdrawing groups can be used to fine-tune these properties. In this context, the tert-butoxy group in this compound acts as an electron-donating group, which is expected to raise the HOMO level of resulting polymers or small molecules.

The aldehyde functionality of this compound provides a convenient point for polymerization or for the attachment of other functional moieties. For instance, it can be used in condensation polymerization reactions to create conjugated polymers with alternating donor-acceptor units, a common and effective design strategy for high-performance organic electronic materials. The solubility and processability of the final material are also critical considerations, and the tert-butoxy group can enhance solubility in common organic solvents.

Advanced Computational Methodologies for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool in the design and development of new materials. rsc.org Density Functional Theory (DFT) and other quantum chemical methods allow for the prediction of the electronic and optical properties of molecules before they are synthesized in the laboratory. This predictive power can significantly accelerate the discovery of new materials with desired functionalities.

For thiophene-based materials, computational methods can be used to:

Predict Geometric and Electronic Structures: Calculate optimized geometries, HOMO/LUMO energy levels, and electron density distributions.

Simulate Spectroscopic Properties: Predict UV-Vis absorption and emission spectra, which can be compared with experimental data to validate the computational models.

Investigate Reaction Mechanisms: Elucidate the pathways of synthetic reactions, helping to optimize reaction conditions and predict product outcomes.

Screen Potential Candidates: Computationally screen large libraries of virtual compounds to identify promising candidates for specific applications.

In the context of this compound, computational studies can provide valuable insights into how the tert-butoxy and carbaldehyde groups influence the properties of the thiophene ring and any larger molecules or polymers derived from it. For example, DFT calculations can predict the impact of the tert-butoxy group on the ionization potential and electron affinity of the molecule, which are crucial parameters for its application in electronic devices. researchgate.netrsc.org Furthermore, computational modeling can aid in the design of novel synthetic routes and the prediction of the properties of yet-to-be-synthesized advanced materials based on this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。